Direct Evidence of C1 Deuterium Transfer into Testosterone in Rat Brain In Vivo
In a direct head-to-head comparison using unlabeled ethanol as a control, Ethanol-1,1-d2 administered intraperitoneally to male Wistar rats at a dose of 2 g/kg resulted in a statistically significant (p < 0.05) increase in monodeuterated testosterone within 30 minutes in both brain and plasma [1]. The study used gas chromatography/mass spectrometry (GC/MS) to detect the specific incorporation of the C1 deuterium label into newly synthesized testosterone, demonstrating that ethanol oxidation is directly linked to testosterone biosynthesis [1].
| Evidence Dimension | In vivo metabolic incorporation of C1 deuterium into testosterone |
|---|---|
| Target Compound Data | Significant (p < 0.05) increase in monodeuterated testosterone 30 min post-administration |
| Comparator Or Baseline | Unlabeled ethanol (2 g/kg i.p.) in unoperated male Wistar rats |
| Quantified Difference | Qualitative presence of deuterated testosterone (M+1) vs. absence in control; 4-fold increase in total brain testosterone concentration |
| Conditions | In vivo rat model; single i.p. dose of 2 g/kg; analysis by GC/MS |
Why This Matters
This provides unequivocal, site-specific evidence of ethanol's metabolic fate, enabling definitive pathway tracing that is impossible with unlabeled ethanol or globally deuterated analogs.
- [1] Alomary AA, et al. Acutely administered ethanol participates in testosterone synthesis and increases testosterone in rat brain. Alcohol Clin Exp Res. 2003;27(1):38-43. View Source
